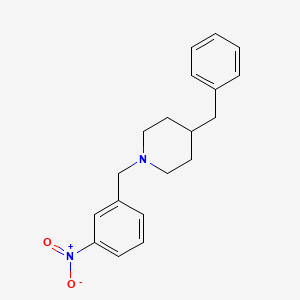![molecular formula C15H19F2N3O2 B5974263 4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxobutanamide](/img/structure/B5974263.png)
4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxobutanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the piperidine family of compounds and is commonly referred to as DFP-10825.
Applications De Recherche Scientifique
DFP-10825 has been used in various scientific research studies due to its ability to modulate certain biological pathways. It has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its potential use as an anti-cancer agent and as a tool for studying the function of certain ion channels.
Mécanisme D'action
The exact mechanism of action of DFP-10825 is not fully understood. However, it is believed to function as a modulator of certain ion channels and receptors in the brain. It has been shown to increase the activity of nicotinic acetylcholine receptors and to inhibit the activity of voltage-gated sodium channels. These effects may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the brain, which may contribute to its potential use in the treatment of neurological disorders. Additionally, it has been shown to inhibit the growth of cancer cells in vitro, suggesting potential anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DFP-10825 in lab experiments is its ability to modulate specific ion channels and receptors, which allows for the study of their function. Additionally, its synthesis method has been optimized to produce high yields of pure product, making it readily available for research. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
Future research on DFP-10825 could focus on its potential therapeutic applications in neurological disorders and cancer. Additionally, further studies could investigate its mechanism of action and potential toxicity, as well as its effects on other biological pathways. The development of more efficient synthesis methods could also facilitate its use in scientific research.
Méthodes De Synthèse
The synthesis of 4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxobutanamide involves the reaction of 3,4-difluoroaniline with 1-piperidinylacetyl chloride, followed by the addition of 4-oxobutanoyl chloride. The resulting product is then purified using various chromatographic techniques to obtain the final compound. This synthesis method has been optimized to produce high yields of pure product.
Propriétés
IUPAC Name |
4-[3-(3,4-difluoroanilino)piperidin-1-yl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N3O2/c16-12-4-3-10(8-13(12)17)19-11-2-1-7-20(9-11)15(22)6-5-14(18)21/h3-4,8,11,19H,1-2,5-7,9H2,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSMTPPGLFIWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(=O)N)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[(3,4-Difluorophenyl)amino]-1-piperidinyl}-4-oxobutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5974185.png)

![ethyl 1-[(10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-5-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5974195.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5974201.png)

![N-[4-(diethylamino)-3-methylphenyl]-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5974227.png)
![5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5974234.png)
![7-chloro-6-methoxy-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5974237.png)

![3-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5974246.png)
![N-[(5-methyl-2-furyl)methyl]-3-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5974262.png)
![5-{[(4-fluorobenzyl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5974266.png)
![2-{5-[(2-methyl-1-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5974273.png)
![5-[3-(trifluoromethyl)phenyl]-2-furaldehyde [5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5974285.png)